molecular formula C15H18O B12616422 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one CAS No. 917906-04-8

1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one

Cat. No.: B12616422
CAS No.: 917906-04-8
M. Wt: 214.30 g/mol
InChI Key: KBBZSINQGDIXJZ-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one is an organic compound that features a cyclohexene ring, a phenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by a dehydration step to form the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(Cyclohex-1-en-1-yl)-3-phenylpropan-1-one
  • 1-(Cyclohex-1-en-1-yl)-2-phenylbutan-1-one
  • 1-(Cyclohex-1-en-1-yl)-2-phenylpentan-1-one

These compounds share structural similarities but differ in the length of the carbon chain or the position of the phenyl group. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications.

Properties

CAS No.

917906-04-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C15H18O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-10,12H,3,6-7,11H2,1H3

InChI Key

KBBZSINQGDIXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CCCCC2

Origin of Product

United States

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